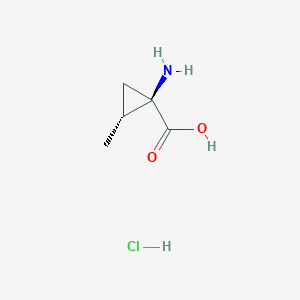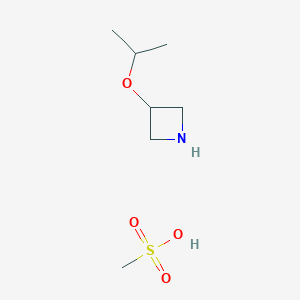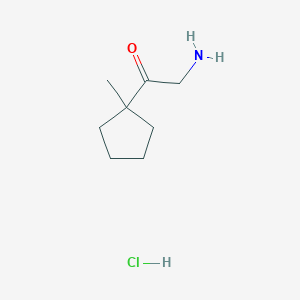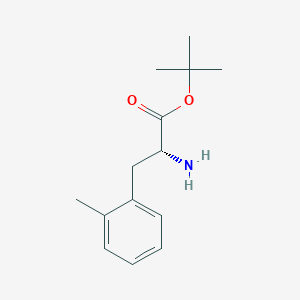
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide (DMNTHO) is a synthetic molecule that has been used as a research tool in laboratories for a wide range of scientific applications. DMNTHO is a small molecule that has a unique structure and is able to interact with biological molecules. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.
科学的研究の応用
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has been used in a variety of scientific research applications, including drug design, protein folding and drug delivery. This compound has been used to study the effects of small molecules on proteins, as well as to investigate the mechanism of action of drugs. This compound has also been used to study the folding of proteins, as well as to investigate the mechanism of drug delivery.
作用機序
The mechanism of action of N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide is not fully understood, but it is believed to interact with biological molecules in a number of ways. This compound has been found to interact with amino acids, proteins, and cell membranes. It has also been found to interact with enzymes, which may explain its ability to modify the activity of certain proteins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, as well as to interact with cell membranes. It has also been found to affect the folding of proteins, and to interact with amino acids.
実験室実験の利点と制限
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its small size, which allows it to interact with a wide range of biological molecules. It also has a relatively low toxicity, which makes it safe to use in laboratory experiments. However, this compound is not very stable and can degrade quickly, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide. One potential direction is to investigate its use in drug design and drug delivery. Another potential direction is to investigate its use in protein folding and structure determination. Additionally, this compound could be used to study the effects of small molecules on biological systems, such as the nervous system and immune system. Finally, this compound could be used to investigate the mechanism of action of drugs, as well as to study the effects of drugs on the body.
合成法
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide is synthesized using a multi-step process that involves the reaction of an aldehyde and an amine. The first step is the reaction of a formaldehyde molecule with an amine, which produces an imine. The imine is then reduced to an aldehyde using sodium borohydride. The aldehyde is then reacted with a thiol to produce the desired product, this compound.
特性
IUPAC Name |
O-(5,6,7,8-tetrahydronaphthalen-1-yl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-14(2)13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGAFZZPEPLAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methoxy-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6602438.png)

![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)






![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)